(S)-(+)-2-Chloromandelic acid
Overview
Description
(S)-(+)-2-Chloromandelic acid is a chiral compound that is significant in the pharmaceutical industry as an intermediate for the synthesis of drugs such as (S)-clopidogrel, a platelet aggregation inhibitor . The compound can exist in different polymorphic forms, including racemic compounds and conglomerates, which have implications for its physical properties and behavior during processing .
Synthesis Analysis
The synthesis of optically pure (S)-(+)-2-Chloromandelic acid can be achieved through kinetic resolution of the racemic mixture using enzymatic transesterification. This process involves the use of lipase AK and vinyl acetate as the acyl donor. Various conditions such as solvent choice, temperature, water content, substrate ratio, enzyme loading, and reaction time can significantly affect the enantioselectivity and activity of the lipase . The optimal conditions lead to high conversion rates and enantiomeric excess, demonstrating the effectiveness of this method for obtaining the desired enantiomer .
Molecular Structure Analysis
The molecular structure of 2-chloromandelic acid has been characterized using techniques such as SS-NMR, XRPD, and FTIR. The racemic compound has been identified to have a monoclinic P2(1)/c crystal structure . The crystallization behavior of the racemic mixture can lead to different polymorphic forms, which are influenced by factors such as the solvent used and the crystallization method .
Chemical Reactions Analysis
The racemic mixture of 2-chloromandelic acid can crystallize in different forms, which can affect its reactivity. For instance, the racemic compound can be prepared from nonpolar solvents, while freeze-drying leads to the formation of a conglomerate. The transformation between these forms can occur through solid-solid transitions, which are influenced by the thermodynamic stability of the different forms .
Physical and Chemical Properties Analysis
The physical properties of 2-chloromandelic acid, such as its glass transition temperature and crystallization behavior, have been studied. It has been found that the glass-forming behavior of the compound can lead to cracking below the glass transition temperature. This cracking is influenced by the polymorphic form from which the melt state was obtained, indicating a memory effect of the previous crystalline phase in the undercooled melt. Interestingly, the crystallization upon reheating is not impacted by the occurrence of cracks in the glassy state, which challenges current views on polymorphic crystallization from organic glasses .
Scientific Research Applications
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Pharmaceutical Industry
- Mandelic acids and their derivatives are fundamentally important in the organic and pharmaceutical industries . Optically pure mandelic acids play a key role in the creation of semisynthetic penicillins and cephalosporins .
- (S)- (+)-Mandelic acid can be used as a starting material to synthesize (S)-cyclohexenyl phenyl glycoxilic acid, an optically active tertiary α-hydroxy acid component of (S)-oxybutynin .
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Organic Chemistry
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Medical Applications
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Cosmetic Industry
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Environmental Applications
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Biotechnology
properties
IUPAC Name |
(2S)-2-(2-chlorophenyl)-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOLDZZTBNYTMS-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312276 | |
Record name | (S)-2-Chloromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-2-Chloromandelic acid | |
CAS RN |
52950-19-3 | |
Record name | (S)-2-Chloromandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52950-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-Chloromandelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052950193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-Chloromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2-(2-Chlorophenyl)-2-hydroxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzeneacetic acid, 2-chloro-α-hydroxy-, (αS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-2-CHLOROMANDELIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3948WAT0C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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